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molecular formula C7H6BrNO B057747 3-Acetyl-5-bromopyridine CAS No. 38940-62-4

3-Acetyl-5-bromopyridine

Cat. No. B057747
M. Wt: 200.03 g/mol
InChI Key: LDBPZEQZCOUYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026702

Procedure details

44.2 g (0.276 mol) of diethylmalonate, 19.9 g (0.432 mol) of absolute ethanol and 7 g (0.288 mol) of magnesium chips are refluxed for 18 hours with stirring in 254 ml of ether and 1.27 ml of carbon tetrachloride. To this solution, 55.3 g (0.25 mol) of 5-bromonicotinic acid chloride in 170 ml of absolute tetrahydrofuran are slowly added dropwise and refluxed for a further hour. The reaction mixture is cooled in an ice bath and carefully mixed with 508 ml of 2N sulphuric acid. The organic phase is separated off, dried over sodium sulphate and concentrated by evaporation. The residue is taken up in 83 ml of water, 127 ml of glacial acetic acid and 16.6 ml of concentrated sulphuric acid and refluxed for 18 hours. The reaction solution is evaporated down, the residue is diluted with 200 ml of water and adjusted to pH 8 with sodium hydroxide solution. It is then extracted with chloroform, dried over sodium sulphate and evaporated down.
Quantity
44.2 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
55.3 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
508 mL
Type
reactant
Reaction Step Three
Name
Quantity
254 mL
Type
solvent
Reaction Step Four
Quantity
1.27 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](C(CC)(C([O-])=O)C([O-])=O)C.C(O)C.[Mg].[Br:16][C:17]1[CH:18]=[N:19][CH:20]=[C:21]([CH:25]=1)[C:22](Cl)=[O:23].S(=O)(=O)(O)O>CCOCC.C(Cl)(Cl)(Cl)Cl.O1CCCC1>[Br:16][C:17]1[CH:25]=[C:21]([C:22](=[O:23])[CH3:1])[CH:20]=[N:19][CH:18]=1

Inputs

Step One
Name
Quantity
44.2 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC
Name
Quantity
19.9 g
Type
reactant
Smiles
C(C)O
Name
Quantity
7 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
55.3 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)Cl)C1
Name
Quantity
170 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
508 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
254 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
1.27 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for a further hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
TEMPERATURE
Type
TEMPERATURE
Details
127 ml of glacial acetic acid and 16.6 ml of concentrated sulphuric acid and refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction solution is evaporated down
ADDITION
Type
ADDITION
Details
the residue is diluted with 200 ml of water
EXTRACTION
Type
EXTRACTION
Details
It is then extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=NC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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